molecular formula C23H21N3O2 B11415161 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-phenoxyacetamide

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-phenoxyacetamide

Cat. No.: B11415161
M. Wt: 371.4 g/mol
InChI Key: KFFHBHJIZFQLPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-PHENOXYACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their broad range of biological activities and are widely used in medicinal chemistry due to their therapeutic potential .

Properties

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

N-[(1-benzylbenzimidazol-2-yl)methyl]-2-phenoxyacetamide

InChI

InChI=1S/C23H21N3O2/c27-23(17-28-19-11-5-2-6-12-19)24-15-22-25-20-13-7-8-14-21(20)26(22)16-18-9-3-1-4-10-18/h1-14H,15-17H2,(H,24,27)

InChI Key

KFFHBHJIZFQLPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC(=O)COC4=CC=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-PHENOXYACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-PHENOXYACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-PHENOXYACETAMIDE involves binding to specific molecular targets, such as enzymes or receptors, to exert its effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which disrupts cell division and can lead to cell death . This makes them effective as anticancer agents.

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